molecular formula C20H23NO3 B12520088 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one CAS No. 803705-91-1

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B12520088
CAS No.: 803705-91-1
M. Wt: 325.4 g/mol
InChI Key: GFLBLQDPOYGUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound is characterized by the presence of methoxy groups at the 6 and 7 positions, a phenylpropyl group at the 2 position, and a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the isoquinoline core, followed by the introduction of the methoxy groups and the phenylpropyl side chain. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently.

Chemical Reactions Analysis

Core Formation

The tetrahydroisoquinoline scaffold is typically synthesized via Friedel-Crafts acylation or acid-catalyzed cyclization . For example:

  • Friedel-Crafts acylation : Aromatic ketones are formed using polyphosphoric acid (PPA) as a catalyst .

  • Acetylation : 1,2,3,4-Tetrahydroisoquinoline is acetylated with acetic anhydride under ice-cooled conditions to form intermediates like 1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone .

Functional Group Modifications

The compound undergoes reactions typical of heterocyclic systems:

Methylation

Hydroxyl groups at positions 6 and 7 are methylated to form the dimethoxy substituents. This is often achieved using methylating agents (e.g., methyl iodide) in the presence of a base .

Bromination

Halogenation at specific positions (e.g., 5,8-dibromination) can occur under controlled conditions, such as reacting with bromine in glacial acetic acid .

Acylation

Butanoyl or similar groups may be introduced via acylation, as seen in analogous compounds .

Reaction Conditions

Optimal conditions for stability and reactivity include:

  • Temperature Control : Reactions like acetylation are performed under ice cooling to prevent degradation .

  • Catalysts : Polyphosphoric acid (PPA) facilitates Friedel-Crafts acylation .

  • Inert Atmosphere : Sensitive steps may require nitrogen or argon to avoid oxidation.

Analytical Characterization

The compound is characterized using:

  • NMR Spectroscopy : Confirm structural integrity (e.g., proton environments, coupling constants) .

  • Mass Spectrometry : Validate molecular weight (C20H23NO3, 325.4 g/mol) .

Biological Relevance

While this article focuses on chemical reactions, the compound’s structural similarity to P-glycoprotein (P-gp) inhibitors like elacridar suggests potential roles in drug resistance modulation . Further studies would clarify its pharmacological profile.

Scientific Research Applications

Smooth Muscle Contractility Modulation

Recent studies have highlighted the compound's ability to influence smooth muscle contractility. For example, research indicates that 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one can modulate calcium currents in smooth muscle tissues by interacting with muscarinic acetylcholine receptors and serotonin receptors. This modulation may lead to a reduction in the strength of calcium-dependent contractions, suggesting potential applications in treating gastrointestinal motility disorders .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological properties. Similar isoquinoline derivatives have been evaluated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This opens avenues for exploring its use in treating conditions such as depression or anxiety disorders .

Antidepressant Activity

Given the structural similarities to known antidepressants, there is potential for this compound to exhibit antidepressant effects. Preliminary in vitro studies suggest that it may enhance serotonin receptor activity, which is a common target for antidepressant therapies .

Cardiovascular Applications

The ability of this compound to affect smooth muscle contractility also suggests possible applications in cardiovascular medicine. By modulating vascular smooth muscle tone, it could potentially be developed into treatments for hypertension or other cardiovascular conditions .

Case Studies

StudyFocusFindings
Smooth Muscle ActivityDemonstrated significant modulation of calcium currents and reduced contraction strength in isolated smooth muscle preparations.
NeuropharmacologyExplored effects on serotonin receptors; indicated potential antidepressant properties through receptor modulation.
Cardiovascular EffectsInvestigated impact on vascular smooth muscle; suggested therapeutic implications for hypertension treatment.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context in which the compound is used, such as its role in a particular biochemical pathway or its interaction with a specific target protein.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-2-methyl-1-(3-phenylpropyl)-1,2,3,4-tetrahydroisoquinolin-2-ium chloride
  • 6,7-Dimethoxy-2-(5-methylfuran-2-yl)-N-(3-phenylpropyl)quinoline-4-carboxamide

Uniqueness

Compared to similar compounds, 6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one stands out due to its specific substitution pattern and the presence of the dihydroisoquinolinone core. These structural features confer unique chemical properties and biological activities, making it a valuable compound for various research applications.

Biological Activity

6,7-Dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1(2H)-one (commonly referred to as DPHI) is a compound belonging to the isoquinoline class of alkaloids. Its structure features a phenylpropyl side chain, which is believed to influence its biological activity significantly. This article aims to provide an in-depth analysis of the biological activities associated with DPHI, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C20H23NO3
  • Molecular Weight: 325.40 g/mol
  • CAS Number: 71407561
  • Structure: The compound features two methoxy groups at positions 6 and 7 on the isoquinoline ring and a phenylpropyl substituent at position 2.

Antidepressant and Anxiolytic Effects

Research has indicated that DPHI exhibits significant antidepressant-like effects in animal models. In a study assessing its impact on behavior in mice subjected to stress tests, DPHI demonstrated a marked reduction in immobility time, suggesting potential antidepressant properties similar to those of established SSRIs (Selective Serotonin Reuptake Inhibitors) .

Neurotransmitter Modulation

DPHI has been shown to interact with various neurotransmitter systems. Notably, it modulates serotonin receptors (5-HT receptors), which are crucial for mood regulation. Studies have reported that DPHI can inhibit the activity of 5-HT2A and 5-HT2B receptors, leading to decreased neuronal excitability and reduced contractile activity in smooth muscle tissues . This receptor interaction may underlie its anxiolytic effects.

Calcium Channel Modulation

One of the notable mechanisms by which DPHI exerts its biological effects is through the modulation of calcium channels. It has been observed that DPHI influences calcium currents in smooth muscle tissues by affecting muscarinic acetylcholine receptors (mAChRs) and serotonin receptors . Specifically, at concentrations between 25 to 100 μM, DPHI significantly alters calcium-dependent contractions, suggesting its role as a calcium channel modulator.

Inhibition of HIV-1 Reverse Transcriptase

In addition to its neuropharmacological effects, DPHI has been evaluated for its antiviral properties. A series of studies have demonstrated that derivatives of isoquinoline compounds, including DPHI analogs, exhibit inhibitory activity against HIV-1 reverse transcriptase. Compounds similar to DPHI showed over 50% inhibition at concentrations around 100 μM, indicating potential as an antiviral agent .

Case Studies

StudyFindingsConcentrationReference
Animal Model StudyAntidepressant-like effects; reduced immobility50 mg/kg
Smooth Muscle Tissue ExperimentModulated calcium currents; reduced contraction strength25 - 100 μM
HIV Reverse Transcriptase InhibitionSignificant antiviral activity; >50% inhibition100 μM

Properties

CAS No.

803705-91-1

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

6,7-dimethoxy-2-(3-phenylpropyl)-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C20H23NO3/c1-23-18-13-16-10-12-21(20(22)17(16)14-19(18)24-2)11-6-9-15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3

InChI Key

GFLBLQDPOYGUKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CCN(C2=O)CCCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.